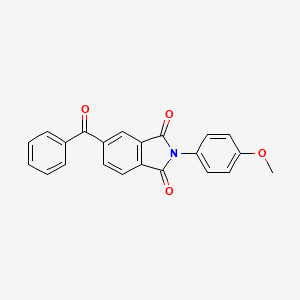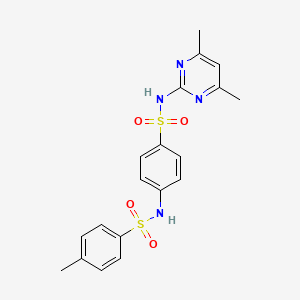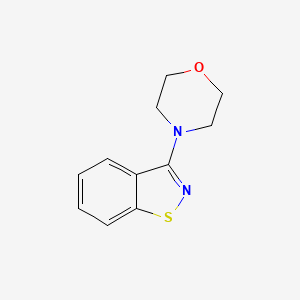
3-(morpholin-4-yl)-1,2-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine is a common component in various organic compounds, including pharmaceuticals and agrochemicals . It’s a heterocyclic amine with the formula O(CH2CH2)2NH . Benzothiazole is another component, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .
Synthesis Analysis
While the specific synthesis process for “3-(morpholin-4-yl)-1,2-benzothiazole” is not available, similar compounds often involve reactions such as Michael addition .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . The morpholine ring typically adopts a chair conformation .Chemical Reactions Analysis
Reactions involving similar compounds have been studied. For example, reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides have been observed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the melting point, boiling point, and solubility in various solvents have been determined .Wissenschaftliche Forschungsanwendungen
Parkinson’s Disease Research
“3-(morpholin-4-yl)-1,2-benzothiazole” has been linked to research in Parkinson’s disease. It’s been found to be a potent inhibitor of the Leucine-rich repeat kinase 2 (LRRK2), which has been genetically linked to Parkinson’s disease . This makes it a potentially useful compound in the treatment of this disease .
Anti-Inflammatory Applications
The compound has shown potential in anti-inflammatory applications. While the exact mechanisms are not fully understood, it’s believed that the compound’s ability to inhibit certain enzymes may play a role in reducing inflammation.
Anti-Tumor Activities
“3-(morpholin-4-yl)-1,2-benzothiazole” has also been studied for its anti-tumor activities. Its potential in this area could make it a candidate for the development of new cancer treatments.
Drug Development
Given its biological activities, “3-(morpholin-4-yl)-1,2-benzothiazole” is a potential candidate for drug development. Its properties make it a promising compound for the development of drugs with a range of applications.
Industry
In the industrial sector, “3-(morpholin-4-yl)-1,2-benzothiazole” could potentially be used in the synthesis of other compounds. Its reactivity and the presence of the morpholine group could make it a useful starting material in various chemical reactions.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-(morpholin-4-yl)-1,2-benzothiazole is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
Mode of Action
The compound interacts with its target, LRRK2, by inhibiting its kinase activity. This inhibition is believed to be beneficial in the treatment of PD, as the most common LRRK2 mutation gives rise to increased kinase activity .
Biochemical Pathways
It is known that lrrk2 plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, the compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been shown to be brain penetrant, which is crucial for a drug intended to treat a neurological disorder like pd .
Result of Action
The molecular and cellular effects of 3-(morpholin-4-yl)-1,2-benzothiazole’s action are likely to be related to its inhibition of LRRK2. This could potentially lead to a decrease in the pathological effects associated with increased LRRK2 activity in PD, such as neuronal cell death .
Eigenschaften
IUPAC Name |
4-(1,2-benzothiazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)11(12-15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSZPAKHNWSFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449679 |
Source


|
| Record name | 1,2-BENZISOTHIAZOLE, 3-(4-MORPHOLINYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisothiazole, 3-(4-morpholinyl)- | |
CAS RN |
22801-59-8 |
Source


|
| Record name | 1,2-BENZISOTHIAZOLE, 3-(4-MORPHOLINYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B6423774.png)
![3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6423783.png)
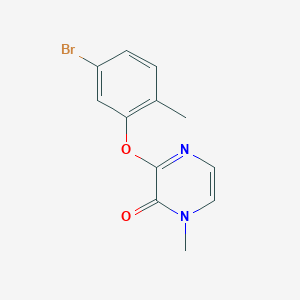
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6423791.png)
![N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6423793.png)


![4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B6423820.png)
![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)
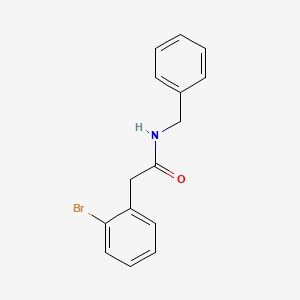
![6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine](/img/structure/B6423847.png)
![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)
